1-(2-Ethoxy-2-phenylethyl)piperazine

Lipophilicity logP Drug-likeness

1-(2-Ethoxy-2-phenylethyl)piperazine (CAS 6722-51-6) is a monosubstituted piperazine derivative bearing a 2-ethoxy-2-phenylethyl moiety on one piperazine nitrogen. It belongs to the broader class of N-alkylpiperazines, which serve as versatile intermediates in medicinal chemistry.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 6722-51-6
Cat. No. B8547404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxy-2-phenylethyl)piperazine
CAS6722-51-6
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCOC(CN1CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C14H22N2O/c1-2-17-14(13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,14-15H,2,8-12H2,1H3
InChIKeyKOSZSUOVPAWNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxy-2-phenylethyl)piperazine (CAS 6722-51-6): Chemical Class, Identity, and Procurement Baseline


1-(2-Ethoxy-2-phenylethyl)piperazine (CAS 6722-51-6) is a monosubstituted piperazine derivative bearing a 2-ethoxy-2-phenylethyl moiety on one piperazine nitrogen. It belongs to the broader class of N-alkylpiperazines, which serve as versatile intermediates in medicinal chemistry [1]. The compound is primarily utilized as a synthetic building block, most notably as a key intermediate in the synthesis of eprazinone—a marketed mucolytic and antitussive agent—and in the preparation of 2,4-disubstituted-6-quinazolinesulfonamide derivatives with vasodilatory and antiplatelet aggregation activities [2][3]. Its physicochemical profile (MW 234.34 g/mol, calculated logP values ranging from 1.4 to 2.8 depending on prediction method) distinguishes it from simpler N-phenethylpiperazines .

Why Generic N-Phenethylpiperazine Substitutes Cannot Replace 1-(2-Ethoxy-2-phenylethyl)piperazine in Key Synthetic Applications


Simple N-phenethylpiperazines (e.g., CAS 5321-49-3) and N-methoxy analogs (e.g., CAS 6722-54-9) share the piperazine core but lack the ethoxy substituent at the benzylic position, which critically alters both physicochemical properties and downstream reactivity [1]. The ethoxy group introduces a stereogenic center absent in unsubstituted phenethyl analogs, enabling chiral resolution for enantioselective synthesis. Furthermore, the ethoxy oxygen serves as an additional hydrogen-bond acceptor (HBA count = 3 vs. 1–2 for unsubstituted analogs), impacting molecular recognition in biological targets and altering solubility and lipophilicity profiles . Generic substitution in synthetic routes targeting eprazinone or quinazolinesulfonamide derivatives would result in structurally distinct products with divergent pharmacological profiles, as the ethoxy group is essential for the mucolytic and vasodilatory activities documented for these final compounds [2].

Quantitative Differentiation Evidence for 1-(2-Ethoxy-2-phenylethyl)piperazine vs. Closest Analogs


Lipophilicity (logP) Comparison: 1-(2-Ethoxy-2-phenylethyl)piperazine vs. 1-(2-Phenylethyl)piperazine

1-(2-Ethoxy-2-phenylethyl)piperazine exhibits higher calculated lipophilicity than the unsubstituted 1-(2-phenylethyl)piperazine. The ethoxy group increases logP by approximately 0.5–0.9 log units, depending on the prediction method, which can impact membrane permeability, solubility, and protein binding in biological assays [1].

Lipophilicity logP Drug-likeness Piperazine derivatives

Synthetic Yield in N-Alkylation: 1-(2-Ethoxy-2-phenylethyl)piperazine vs. General Piperazine Alkylation

The direct alkylation of piperazine with 2-ethoxy-2-phenylethyl bromide proceeds with a reported yield of 43% under standard conditions (EtOH, 8 h) . This moderate yield is consistent with the inherent challenges of mono-selective N-alkylation of piperazine due to competing di-alkylation. However, optimized protocols using protected piperazine intermediates (e.g., tert-butyl piperazine-1-carboxylate) achieve higher overall yields in the context of eprazinone synthesis [1].

Synthetic yield N-alkylation Piperazine Process chemistry

Hydrogen-Bond Acceptor Count and Molecular Recognition: 1-(2-Ethoxy-2-phenylethyl)piperazine vs. Unsubstituted Phenethylpiperazines

1-(2-Ethoxy-2-phenylethyl)piperazine contains 3 hydrogen-bond acceptors (the two piperazine nitrogens and the ethoxy oxygen), compared to 2 HBA for 1-(2-phenylethyl)piperazine . The additional HBA at the benzylic position provides an extra interaction point for target binding, which is critical in the context of eprazinone's mucolytic activity and the vasodilatory activity of quinazolinesulfonamide derivatives where the ethoxy oxygen contributes to pharmacophore recognition [1][2].

Hydrogen-bond acceptor Molecular recognition SAR Piperazine derivatives

Unique Intermediate for Eprazinone: Divergent Pharmacological Profile vs. Non-Ethoxy Piperazine Antitussives

1-(2-Ethoxy-2-phenylethyl)piperazine is the essential precursor for eprazinone, which exhibits a dual mucolytic–antitussive profile distinct from other piperazine-derived antitussives. Eprazinone increases ventilated respiratory tract fluid (VRTF), a property not shared by codeine or dextromethorphan, which decrease VRTF [1]. In a guinea pig citric acid-induced cough model, eprazinone dihydrochloride demonstrates an ED50 of 72 mg/kg . While this pharmacological activity belongs to the final drug substance, the ethoxy-phenylethyl fragment—directly derived from the target compound—is the pharmacophoric element conferring this unique mucolytic mechanism.

Eprazinone Antitussive Mucolytic Piperazine intermediate

Chiral Center Introduction: 1-(2-Ethoxy-2-phenylethyl)piperazine Enables Enantioselective Synthesis vs. Achiral N-Phenethylpiperazines

The benzylic carbon bearing the ethoxy group constitutes a stereogenic center, rendering 1-(2-ethoxy-2-phenylethyl)piperazine chiral. This contrasts with 1-(2-phenylethyl)piperazine, which is achiral . The presence of a racemizable or resolvable chiral center enables the synthesis of enantiomerically enriched derivatives, as demonstrated by the development of (R)-1-(2-(2-ethoxyphenyl)-1-phenylethyl)piperazine (PF-526014), a potent dual SNRI with stereospecific pharmacology [1].

Chirality Enantioselective synthesis Stereogenic center Piperazine derivatives

Optimal Procurement and Application Scenarios for 1-(2-Ethoxy-2-phenylethyl)piperazine (CAS 6722-51-6)


Eprazinone and Analog Synthesis – Mucolytic/Antitussive Drug Development

1-(2-Ethoxy-2-phenylethyl)piperazine is the direct precursor for eprazinone dihydrochloride synthesis via alkylation with 2-benzoylpropyl groups [1]. Procurement of this intermediate with ≥98% purity (as offered by Leyan, Product No. 2084914) ensures consistency in the final drug substance purity required for regulatory compliance. The unique mucolytic mechanism of eprazinone—increasing VRTF unlike codeine—makes this building block irreplaceable for developing dual-action antitussive–mucolytic agents [2].

Quinazolinesulfonamide Vasodilator Library Synthesis

The compound serves as a key amine component in the synthesis of 2,4-disubstituted-6-quinazolinesulfonamide derivatives with vasodilatory and antiplatelet aggregation activities [3]. Its ethoxy group contributes to the pharmacophore required for smooth muscle relaxation and cerebral circulation amelioration. No alternative piperazine building block lacking the ethoxy moiety can yield the same biologically active final compounds.

Enantioselective CNS Drug Discovery – Chiral Building Block for SNRI Development

The benzylic stereogenic center enables resolution into enantiomers for stereospecific SAR studies. This has been exploited in the development of PF-526014, a potent dual serotonin/noradrenaline reuptake inhibitor with an IC50 of 13 nM at SERT [4][5]. Although PF-526014 itself contains an additional ortho-ethoxy substituent, the core 2-ethoxy-2-phenylethylpiperazine scaffold is the foundational chiral template from which such SNRI candidates are elaborated.

Focused Library Synthesis for CNS-Penetrant Screening Collections

With a calculated logP of 1.94–2.8, 1-(2-ethoxy-2-phenylethyl)piperazine resides within the optimal lipophilicity range for CNS drug candidates (logP 1–4) . Its three hydrogen-bond acceptors and five rotatable bonds provide a balanced physicochemical profile for generating diverse, drug-like screening libraries targeting GPCRs and monoamine transporters, offering advantages over simpler, less functionalized N-phenethylpiperazine scaffolds.

Quote Request

Request a Quote for 1-(2-Ethoxy-2-phenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.